molecular formula C24H25N5O3 B2670984 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide CAS No. 1040662-24-5

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide

Cat. No.: B2670984
CAS No.: 1040662-24-5
M. Wt: 431.496
InChI Key: GZINKCQSHALZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide is a synthetic chemical compound designed for preclinical research and development. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocyclic system known for its significant pharmacological potential, which is functionalized with a 4-methoxyphenyl group and a complex ethoxyethyl-2-phenylbutanamide side chain. Compounds based on the 1,2,4-triazole scaffold have attracted strong interest in medicinal chemistry due to their wide range of reported biological activities . The triazole nucleus is a key pharmacophore in many bioactive molecules and is considered a privileged structure in drug discovery for its favorable properties and ability to interact with diverse biological targets . The specific structure of this compound, which includes an ether linkage and an amide group, suggests potential for good molecular interactions, making it a valuable candidate for investigating structure-activity relationships in various therapeutic areas. Researchers can utilize this compound in studies aimed at exploring new pharmacological agents. While the specific activity of this exact analogue is not yet fully characterized in the public domain, structurally related triazolopyridazine derivatives have been subjects of research in various fields . This product is intended for chemical and biological research applications in a controlled laboratory environment only. It is supplied as a solid and should be stored in a cool, dry place. For research use only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-20(17-7-5-4-6-8-17)24(30)25-15-16-32-22-14-13-21-26-27-23(29(21)28-22)18-9-11-19(31-2)12-10-18/h4-14,20H,3,15-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZINKCQSHALZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide is a complex chemical compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H24N6O3C_{20}H_{24}N_{6}O_{3}, with a molecular weight of 396.45 g/mol. It features a triazolo-pyridazine structure that is known to contribute to various biological activities.

  • Antimicrobial Activity : Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The triazole ring has been associated with anticancer activity through various mechanisms including apoptosis induction and inhibition of tumor growth. Recent studies have highlighted triazole derivatives as potential candidates for cancer therapy due to their ability to target specific kinases involved in cancer cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Pharmacological Profile

Activity Type Description
AntimicrobialEffective against a range of bacteria and fungi; potential use in treating infections .
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth .
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production .
NeuroprotectivePotential neuroprotective effects have been observed in preclinical models .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally related to this compound). The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria such as MRSA .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and marked increases in apoptosis markers. These findings support the potential application of these compounds in cancer therapeutics .
  • Inflammation Models : Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating a promising avenue for further research into their anti-inflammatory capabilities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Mechanism : The triazole moiety disrupts cell wall synthesis in bacteria.
  • Efficacy : Derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound are linked to its ability to induce apoptosis and inhibit tumor growth:

  • Mechanism : It targets specific kinases involved in cancer cell proliferation.
  • Case Study : In vitro studies demonstrated significant reductions in cell viability and increased apoptosis markers in cancer cell lines treated with triazole derivatives .

Anti-inflammatory Effects

Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties:

  • Mechanism : Modulation of inflammatory cytokines and pathways involved in chronic inflammation.
  • Case Study : Animal models treated with triazole derivatives showed reduced inflammation markers compared to control groups .
  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally related to this compound. Results indicated potent activity against resistant strains of bacteria such as MRSA .
  • Cancer Cell Line Studies :
    • In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and marked increases in apoptosis markers .
  • Inflammation Models :
    • Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating a promising avenue for further research into their anti-inflammatory capabilities .

Chemical Reactions Analysis

Hydrolytic Reactions

The amide and ether groups are susceptible to hydrolysis under specific conditions:

Reaction TypeConditionsProductsKey References
Amide Hydrolysis Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous media, reflux2-Phenylbutanoic acid + 2-((3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine
Ether Cleavage HI (48%), ΔPhenolic derivative (via demethylation) + ethylene glycol byproducts

Functionalization of the Triazolo-Pyridazine Core

The triazolo[4,3-b]pyridazine moiety undergoes electrophilic substitution and cycloaddition reactions:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-3 or C-7 positions of the pyridazine ring .

  • Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ generates bromo/chloro derivatives, enhancing reactivity for cross-coupling .

Cycloaddition Reactions

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for bioconjugation .

Modification of the 4-Methoxyphenyl Group

The methoxy substituent can be demethylated or functionalized:

Reaction TypeConditionsProductsKey References
Demethylation BBr₃ (1.0 M in DCM), −78°C → RT4-Hydroxyphenyl derivative
Sulfonation ClSO₃H, pyridineSulfonated aryl group (enhances solubility)

Oxidation and Reduction Pathways

  • Oxidation of Thioether Analogues : If the ethylthio group (not present in this compound but structurally relevant) is oxidized with H₂O₂, it forms sulfoxide/sulfone derivatives.

  • Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups for further derivatization .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-mediated couplings:

Reaction TypeConditionsProductsKey References
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives (e.g., 4′-substituted biphenyl)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Aminated pyridazine derivatives

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition in triazolo-pyridazines with electron-deficient alkenes, forming fused cyclobutane structures .

Biological Activation Pathways

In pharmacological contexts, enzymatic hydrolysis (e.g., esterases/amidases) releases the free amine, which interacts with biological targets like kinases or microbial enzymes .

Stability Under Physiological Conditions

The compound remains stable at pH 7.4 (PBS buffer, 37°C) for >24 hours but degrades in acidic (pH <3) or alkaline (pH >10) environments via amide/ether cleavage .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its triazolo[4,3-b]pyridazine scaffold, a bicyclic system known for pharmacological relevance. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Molecular Comparison
Compound Name (Reference) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl), 6-(ethyloxy), 2-phenylbutanamide C25H25N5O3 455.50 Lab chemical use; potential bioactivity
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide () Triazolo[4,3-b]pyridazine 6-methoxy, 3-triazolo, thiazolyl-linked butanamide C20H19N7O2S 429.47 Thiazole substituent; possible kinase inhibition
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) () Pyridazine Pyridazine core, ethyl benzoate, phenethylamino C22H22N4O2 374.44 Ester group; lower molecular weight
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () Pyridazine Pyrazole at position 6, 4-methylphenylamine C14H13N5 251.29 Simpler structure; pyrazole substitution
(17Z)-N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines () Imidazo[1,2-α]pyridine Fluorophenyl, methyl, arylamine Variable ~300–350 Antimicrobial activity reported

Substituent Impact on Properties

  • Amide vs. Ester Linkages : The butanamide side chain in the target compound may offer superior metabolic stability compared to ester-containing analogs like I-6230, which are prone to hydrolysis .
  • Heterocyclic Variations: Replacing the triazolo[4,3-b]pyridazine core with imidazo[1,2-α]pyridine () or pyrazole () alters solubility and target selectivity.

Q & A

Q. What are the recommended safety protocols for handling N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols or dust .
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .
  • Waste Disposal : Collect residues in labeled hazardous waste containers and follow institutional guidelines for disposal .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Key Steps :
    • Core Synthesis : Construct the [1,2,4]triazolo[4,3-b]pyridazine ring via cyclization of hydrazine derivatives with carbonyl-containing intermediates (e.g., using 4-methoxyphenyl-substituted precursors) .
    • Etherification : Introduce the ethoxyethyl side chain via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
    • Amide Coupling : Attach the 2-phenylbutanamide group using coupling agents like EDCI or HOBt in anhydrous solvents .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (HRMS) : Determine molecular weight accuracy (e.g., ESI-HRMS with <2 ppm error) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., methoxyphenyl, ethoxyethyl chain) and assess changes in binding affinity using assays like SPR or fluorescence polarization .
  • Computational Docking : Perform molecular docking (e.g., GOLD or AutoDock) to predict interactions with target proteins (e.g., bromodomains) and prioritize analogs with improved binding scores .
  • In Vivo Validation : Test top candidates in xenograft models (e.g., murine cancer models) to correlate SAR with tumor growth inhibition .

Q. What methodologies are effective in resolving contradictory data regarding the compound’s pharmacokinetic properties?

Methodological Answer:

  • Comparative Metabolism Studies : Use liver microsomes (human/rodent) to identify species-specific metabolic pathways causing discrepancies .
  • LC-MS/MS Quantification : Measure plasma/tissue concentrations at multiple time points to assess bioavailability and half-life variability .
  • CYP Inhibition Assays : Evaluate cytochrome P450 interactions to explain unexpected drug-drug interactions or clearance rates .

Q. How can computational modeling predict the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate protein-ligand complexes (e.g., BRD4 bromodomain) to analyze stability and key interactions (e.g., hydrogen bonds with His437, π-stacking with Trp81) .
  • Free Energy Calculations : Use MM/GBSA or FEP+ to estimate binding free energy and rank analogs .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., triazolo ring, methoxyphenyl) required for target engagement .

Q. What experimental approaches assess the metabolic stability and toxicity profiles in preclinical studies?

Methodological Answer:

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) .
  • hERG Assay : Evaluate cardiac toxicity risk via patch-clamp electrophysiology to measure hERG channel inhibition .
  • Metabolic Stability : Incubate with hepatocytes and quantify parent compound degradation over time using LC-MS .

Notes

  • All methodologies are derived from peer-reviewed studies or safety data sheets.
  • Advanced questions emphasize experimental design, data reconciliation, and mechanistic analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.